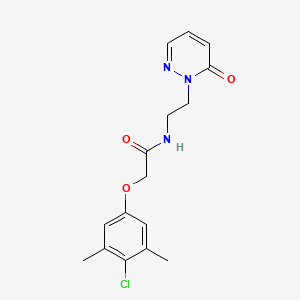

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

This compound is a synthetic acetamide derivative characterized by a 4-chloro-3,5-dimethylphenoxy group linked to an acetamide backbone, with a pyridazinyl-ethyl substituent on the nitrogen atom. Such features are common in agrochemical and pharmaceutical agents, particularly synthetic auxin analogs or enzyme-targeting molecules .

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c1-11-8-13(9-12(2)16(11)17)23-10-14(21)18-6-7-20-15(22)4-3-5-19-20/h3-5,8-9H,6-7,10H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGSJMJRIXGVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (commonly referred to as the target compound) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H22ClN4O3

- Molecular Weight : 422.89 g/mol

- CAS Number : [Not provided in sources]

Biological Activity Overview

The biological activity of the target compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

1. Anti-Cancer Activity

Recent studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study evaluating similar phenoxyacetamide derivatives reported selective toxicity toward leukemia cells, suggesting that modifications in the phenoxy group can enhance anti-cancer activity .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the pyridazinone moiety is believed to contribute to its biological activity by interacting with specific molecular targets within cancer cells.

Case Study 1: Cytotoxic Evaluation

A comparative study on related compounds demonstrated that those with similar structural features exhibited varying degrees of cytotoxicity against human tumor cell lines. The most effective compounds showed IC50 values in the low micromolar range, indicating potent anti-cancer properties .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that modifications in the chlorinated phenoxy group significantly influenced the compound's biological activity. Compounds with electron-withdrawing groups at specific positions displayed enhanced cytotoxicity, supporting the hypothesis that electronic properties play a crucial role in their efficacy .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide derivatives, as detailed below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Backbone: The target compound shares a phenoxy-acetamide core with Compound 602 and 533, but diverges in the heterocyclic substituent (pyridazinyl vs. pyridinyl). In contrast, N-(3,5-dimethylphenyl)acetamide lacks a heterocyclic group, resulting in simpler hydrogen-bonding networks (N–H⋯O and C–H⋯O) and reduced bioactivity .

Goxalapladib’s bulky trifluoromethyl and naphthyridine groups highlight the role of extended aromatic systems in targeting specific enzymes (e.g., phospholipase A2), unlike the target compound’s agrochemical focus .

Hydrogen-Bonding and Crystallinity :

- The pyridazinyl group in the target compound offers dual H-bond acceptors (N and O), which may stabilize protein-ligand interactions in auxin receptors. This contrasts with pyridinyl groups in Compound 602/533 , which only provide a single N acceptor .

- Crystalline analogs like N-(3,5-dimethylphenyl)acetamide form infinite chains via N–H⋯O bonds, suggesting the target compound’s solid-state behavior could be similarly predictable using graph set analysis .

Biological Implications :

- The target compound’s pyridazinyl-ethyl group may confer selectivity for auxin-binding proteins over other acetamides, as seen in Compound 602 ’s activity in plant growth regulation .

- In contrast, Goxalapladib ’s complexity underscores the pharmaceutical industry’s trend toward multi-targeted heterocycles, whereas agrochemicals prioritize simpler, cost-effective structures .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis of structurally related acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., using Na₂CO₃) to introduce phenoxy groups .

- Reduction steps with iron powder under acidic conditions to convert nitro intermediates to anilines .

- Condensation reactions with cyanoacetic acid or similar reagents, requiring condensing agents and controlled solvent systems (e.g., CH₂Cl₂ or ethanol) .

- Critical parameters include stoichiometric ratios (e.g., acetyl chloride additions in steps ), reaction time (e.g., overnight stirring ), and purification via chromatography or recrystallization .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed structural confirmation (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl groups) . Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives.

- Mass Spectrometry (MS) : ESI/APCI(+) modes confirm molecular weight (e.g., [M+H]⁺, [M+Na]⁺) and detect impurities .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

- Staged reagent addition : Sequential addition of reagents (e.g., Na₂CO₃ and acetyl chloride in two steps) reduces side reactions .

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents (e.g., CH₂Cl₂) favor condensation .

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts improves regioselectivity in heterocyclic ring formation .

Q. What strategies are recommended for resolving discrepancies in NMR data when synthesizing derivatives of this acetamide?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to resolve ambiguous assignments (e.g., distinguishing pyridazinone vs. acetamide carbonyls) .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

- Comparative analysis : Cross-referencing with published spectra of analogous compounds (e.g., 2-(4-chlorophenoxy) derivatives ) identifies consistent shifts.

Q. What in vitro models are appropriate for preliminary evaluation of this compound's bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases linked to the pyridazinone core’s known interactions .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative effects, with IC₅₀ calculations .

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities to receptors like GABAₐ or COX-2 .

Q. How should environmental stability studies be designed to assess the ecological impact of this compound?

- Methodological Answer :

- Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV exposure, analyzing degradation products via LC-MS .

- Biotic transformation : Use soil or water microcosms to assess microbial degradation rates .

- Ecotoxicology : Acute toxicity testing on Daphnia magna or algae to determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.